molecular formula C10H8F3N3O2S B11833937 1-((4-(Trifluoromethyl)phenyl)sulfonyl)-1H-pyrazol-4-amine

1-((4-(Trifluoromethyl)phenyl)sulfonyl)-1H-pyrazol-4-amine

Cat. No.: B11833937
M. Wt: 291.25 g/mol
InChI Key: PBNFFLYOVXNDQD-UHFFFAOYSA-N
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Description

1-((4-(Trifluoromethyl)phenyl)sulfonyl)-1H-pyrazol-4-amine is a compound that has garnered significant interest in the field of organic chemistry due to its unique structural features and potential applications. This compound contains a trifluoromethyl group attached to a phenyl ring, which is further connected to a sulfonyl group and a pyrazol-4-amine moiety. The presence of the trifluoromethyl group imparts distinct chemical properties, making it a valuable building block in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-(Trifluoromethyl)phenyl)sulfonyl)-1H-pyrazol-4-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-((4-(Trifluoromethyl)phenyl)sulfonyl)-1H-pyrazol-4-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with thiophenols can lead to the formation of S-trifluoromethylated products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-((4-(Trifluoromethyl)phenyl)sulfonyl)-1H-pyrazol-4-amine is unique due to the combination of the trifluoromethyl, sulfonyl, and pyrazole groups, which confer distinct chemical and biological properties. This makes it a versatile compound with a wide range of applications in various fields of research and industry.

Properties

Molecular Formula

C10H8F3N3O2S

Molecular Weight

291.25 g/mol

IUPAC Name

1-[4-(trifluoromethyl)phenyl]sulfonylpyrazol-4-amine

InChI

InChI=1S/C10H8F3N3O2S/c11-10(12,13)7-1-3-9(4-2-7)19(17,18)16-6-8(14)5-15-16/h1-6H,14H2

InChI Key

PBNFFLYOVXNDQD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)S(=O)(=O)N2C=C(C=N2)N

Origin of Product

United States

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